Compound Description: MK-4305 is a potent dual orexin receptor antagonist. It is currently being tested in phase III clinical trials for the treatment of primary insomnia. []
Relevance: MK-4305 shares a chlorobenzoxazole moiety with the target compound, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. The presence of this shared moiety suggests potential similarities in their binding affinities and pharmacological activities. []
Compound Description: This compound features a pyrazole ring, a thiazole ring, and a nitrophenyl group. []
Relevance: While this compound lacks the benzoxazole moiety present in N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, it exhibits structural similarities in terms of incorporating multiple heterocyclic rings and aromatic substituents. These shared structural features might contribute to overlapping pharmacological profiles, particularly in areas like antimicrobial activity, where such motifs are often explored. []
Compound Description: This series of compounds exhibits marked antimicrobial activity and acts as DPPH scavenging and reducing agents. Some derivatives also demonstrate potent larvicidal activity. []
Relevance: These compounds share the 1,3-benzoxazole core structure with N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide. The presence of halogens (chlorine in this case) on the benzoxazole moiety, as well as the presence of a phenyl-1H-pyrazole substituent, suggests that these compounds might share similar synthetic pathways or exhibit comparable pharmacological activities to the target compound. []
N-1,3-Benzoxazol-2yl Benzene Sulfonamides
Compound Description: This class of compounds demonstrates pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli. []
Relevance: These compounds and N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide belong to the same chemical class: N-1,3-Benzoxazol-2yl Benzene Sulfonamides. They share a core structure consisting of a benzoxazole ring linked to a benzenesulfonamide moiety. The shared scaffold and demonstrated antimicrobial activity of these compounds highlight the potential of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide as a potential antimicrobial agent. []
Compound Description: This series of compounds acts as potent and CNS penetrant positive allosteric modulators (PAMs) for the metabotropic glutamate receptor subtype 1 (mGlu1). They are potentially valuable tool compounds for exploring mGlu1 activation as a therapeutic target. []
Relevance: While not directly containing a benzoxazole ring, this series shares a structural resemblance with the target compound N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide through the presence of a substituted phenyl group linked to a heterocyclic moiety. Both compound series feature a halogen-substituted phenyl ring connected to a five-membered heterocycle, suggesting potential similarities in their physicochemical properties. []
Compound Description: This series of bi-heterocyclic propanamides exhibits potent urease inhibitory activity and low cytotoxicity, making them promising candidates for further development as therapeutic agents. []
Relevance: Although structurally distinct from N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, this series highlights the significance of incorporating heterocyclic motifs and substituted phenyl rings in drug design. The presence of thiazole and oxadiazole rings in these propanamides, while different from the benzoxazole ring in the target compound, underscores the potential of exploring diverse heterocyclic systems for achieving desired biological activities. []
Compound Description: These derivatives were designed based on a four-component pharmacophoric model for anticonvulsant activity. They demonstrated significant potency, particularly in the maximal electroshock seizure (MES) model. []
Relevance: The structural similarity between these compounds and N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide lies in the presence of a substituted phenyl ring connected to a heterocyclic system via an amide linkage. Both compound series incorporate a chlorine atom on the phenyl ring, suggesting potential similarities in their electronic properties and possibly influencing their binding affinities to target proteins. []
4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its Metal Complexes
Compound Description: This azo-dye ligand and its metal complexes exhibit higher antibacterial activity compared to the free ligand. They also show significant DNA cleavage activity and anticancer properties. []
Relevance: While this compound contains a benzothiazole moiety instead of the benzoxazole ring in N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, both share similarities in their overall structure, incorporating aromatic rings, heterocycles, and a connecting linker group. These common structural features suggest potential similarities in their physicochemical properties and potential for biological activity. []
Compound Description: These quinazolin-4-one derivatives exhibit potent anticancer activity against HT-29 human colorectal adenocarcinoma cells. []
Relevance: Although structurally different from N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, this series highlights the relevance of incorporating substituted phenylthiazole moieties in drug design, particularly for anticancer activity. The presence of the thiazole ring and the substituted phenyl group in these compounds, while arranged differently compared to the target compound, underscores the potential for exploring diverse structural arrangements to achieve desired biological activities. []
Compound Description: These oxazolidinone derivatives demonstrated promising antibacterial activity against a panel of Gram-positive bacteria. []
Relevance: While this series lacks the benzoxazole moiety found in N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, it shares a structural feature of a substituted phenyl ring linked to a heterocyclic system. The presence of a thienopyridine ring system in these derivatives, although distinct from the benzoxazole ring in the target compound, suggests that exploring diverse heterocyclic systems could be valuable for identifying compounds with desired biological activities. []
Compound Description: AC220 is an exceptionally potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. It demonstrates a favorable pharmacokinetic profile and is currently in phase II clinical trials. [, ]
Relevance: Although structurally distinct from N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, this compound highlights the significance of incorporating heterocyclic motifs and substituted phenyl rings in drug design. AC220, featuring isoxazole, imidazo[2,1-b][1,3]benzothiazole, and phenyl rings, emphasizes the potential of exploring diverse heterocyclic systems for achieving desired biological activities, similar to the target compound. [, ]
Compound Description: This porphyrin derivative and its metal complexes were investigated for their coordination properties and potential for surface modification of polypropylene materials. The modified materials exhibited bacteriostatic resistance to both gram-positive and gram-negative bacteria. []
Relevance: While this compound incorporates a porphyrin ring system not present in N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide, the presence of the 1,3-benzothiazole moiety linked to a phenyl ring is a shared structural feature. This suggests potential similarities in their synthetic pathways and possible overlap in their reactivity with metal ions, highlighting the versatility of these heterocyclic moieties in various applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.